4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-[(4-ethenylphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-3-11-4-6-12(7-5-11)10-24-17-19-18-16-20(2)15(22)14-13(21(16)17)8-9-23-14/h3-9H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOMWXQJOLFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Vinylbenzylthiol
4-Vinylbenzyl chloride is treated with thiourea in ethanol under reflux to form the corresponding isothiouronium salt (7). Alkaline hydrolysis with sodium hydroxide (NaOH) liberates 4-vinylbenzylthiol (8), which is extracted using ethyl acetate and dried over anhydrous sodium sulfate.
Reaction Conditions :
Nucleophilic Substitution of Chlorine
The chlorinated intermediate (6) reacts with 4-vinylbenzylthiol (8) in acetonitrile or DMF using K₂CO₃ as a base. The reaction proceeds at 60–80°C for 12–16 hours, substituting the 1-chlorine atom with the thioether group to yield the target compound (9) .
Yield Optimization :
- Anhydrous acetonitrile minimizes side reactions compared to DMF.
- A 1:1.2 molar ratio of (6) to (8) maximizes conversion.
Purification and Characterization
Crude product (9) is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:3 to 1:1). Analytical validation includes:
- ¹H NMR (CDCl₃): Key signals include δ 7.3–7.5 (vinylbenzyl aromatic protons), δ 6.6–6.8 (vinyl CH₂=CH–), and δ 3.8–4.0 (SCH₂–).
- Mass Spectrometry : Molecular ion peak at m/z 423.5 (M+H⁺).
Challenges :
- The vinyl group’s susceptibility to polymerization necessitates inert atmospheres (N₂/Ar) during reactions.
- Silica gel chromatography effectively removes unreacted thiol and chlorinated byproducts.
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core formation (1→5) | POCl₃ reflux, triethyl orthoformate | 65–70 | |
| Methylation (4→6) | K₂CO₃/DMF, CH₃I | 80–85 | |
| Thioether coupling (6→9) | K₂CO₃/CH₃CN, 80°C | 70–75 |
Mechanistic Considerations and Side Reactions
- Triazolo Ring Formation : Cyclization via triethyl orthoformate proceeds through a dehydrative mechanism, forming the triazole ring via intramolecular hydrazide condensation.
- Competitive Displacement : During thioether formation, excess thiol may attack the 2-chlorine position, necessitating precise stoichiometric control.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors improve heat transfer during exothermic steps (e.g., chlorination with POCl₃). Solvent recovery systems are critical for acetonitrile due to its high cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with alkylating agents or halogens.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, halogens
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted derivatives
Substitution: Various alkylated or halogenated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing heterocycles.
Medicine: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The vinylbenzylthio group can interact with hydrophobic pockets in proteins, while the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core can form hydrogen bonds and π-π interactions with amino acid residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: Bulkier groups (e.g., isopropyl, piperidinylmethyl) improve antimicrobial activity by enhancing target binding .
Synthetic Challenges: The target compound’s vinylbenzylthio substituent requires specialized coupling reactions (e.g., Suzuki-Miyaura) , whereas alkylation suffices for simpler analogs .
Physicochemical Properties: Lipophilicity: The target compound’s logP is intermediate between polar (piperazinyl) and hydrophobic (ethylbenzyl) analogs, balancing solubility and membrane permeability . Thermal Stability: Fused triazolo-pyrimidinones generally exhibit high thermal stability (>200°C), but vinyl groups may lower decomposition thresholds .
Biological Activity
4-Methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other biological effects.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thienopyrimidine Core : The initial step typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with various thiol or thioether groups.
- Vinyl Substitution : The introduction of the vinylbenzyl group is achieved through a nucleophilic substitution reaction.
- Final Modifications : Further chemical modifications may be performed to enhance the biological activity or solubility.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines. In a study assessing its effects on MDA-MB-231 (a triple-negative breast cancer cell line), it exhibited an IC50 value of approximately 27.6 μM, indicating potent activity against tumor cells .
- Mechanism of Action : The proposed mechanism involves inhibition of microtubule polymerization and disruption of mitotic spindle formation. This leads to cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, the compound has been evaluated for other biological activities:
- Antiviral Activity : Compounds with similar structural features have demonstrated antiviral properties against various viral infections, suggesting that this compound may also possess such activities .
- Antioxidant Properties : Preliminary studies indicate that derivatives of thieno[2,3-e][1,2,4]triazole exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thieno[2,3-e][1,2,4]triazole scaffold significantly affect biological activity. Key observations include:
- Substituent Effects : Electron-withdrawing groups tend to enhance cytotoxicity compared to electron-donating groups .
- Positioning of Functional Groups : The position and nature of substituents on the vinylbenzyl moiety also play a crucial role in modulating activity .
Data Summary
| Biological Activity | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 27.6 | MDA-MB-231 | |
| Antiviral Activity | N/A | Various viruses | |
| Antioxidant Activity | N/A | N/A |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Triple-Negative Breast Cancer Model : In vivo studies using xenograft models showed that treatment with the compound resulted in significant tumor regression compared to controls.
- Combination Therapy : Combining this compound with established chemotherapeutics enhanced overall efficacy and reduced side effects in animal models.
Q & A
Basic: What synthetic methodologies are optimal for constructing the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core?
The synthesis typically involves cyclocondensation of hydrazonoyl halides with thienopyrimidine precursors. For example, refluxing 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one with aldehydes in dioxane under thermal conditions (90–100°C) using cellulose sulfuric acid as an eco-friendly catalyst achieves regioselective cyclization . Triethylamine in dry chloroform is also effective for facilitating hydrazonoyl chloride reactions with thienopyrimidinones, yielding derivatives with >75% purity after crystallization . Key steps include inert atmosphere control and purification via column chromatography.
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Multi-nuclear NMR (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, ¹H NMR can distinguish between vinylbenzyl thioether protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.0–8.5 ppm) . IR spectroscopy verifies thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical values (±5 ppm error) .
Advanced: How can researchers resolve contradictions in bioactivity data arising from structural analogs?
Comparative molecular docking and quantitative structure-activity relationship (QSAR) modeling are recommended. For example, derivatives with anti-inflammatory activity (e.g., 50.48% inhibition in xylene-induced edema tests ) may show conflicting results due to substituent electronic effects. Use Schrödinger Suite or AutoDock to simulate binding affinities to targets like STAT3 or COX-2, correlating with experimental IC₅₀ values . Validate hypotheses via site-directed mutagenesis or competitive binding assays.
Advanced: What experimental design principles ensure reproducibility in pharmacological testing?
Adopt randomized block designs with split-split plots for multivariable analysis (e.g., dose-response, time-course studies). For in vivo anti-inflammatory assays, use four replicates per group (n=10 animals/group) and standardized endpoints (e.g., edema reduction at 30 min and 4 h post-administration) . Include positive controls (e.g., indomethacin) and blinded data analysis to minimize bias.
Advanced: How can computational methods elucidate reaction mechanisms for unexpected byproducts?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity. For instance, hydrazonoyl halide reactions may yield competing [1,2,4]triazolo vs. [1,3,4]thiadiazolo regioisomers. Calculate Gibbs free energy (ΔG) differences to identify thermodynamically favored pathways . Pair with LC-MS monitoring to track intermediate formation in real-time .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Use gradient elution silica gel chromatography (hexane:ethyl acetate, 3:1 to 1:2) for baseline separation. For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water (0.1% TFA). Recrystallization from ethanol/dioxane (1:3) improves purity to >95% . Confirm purity via HPLC (C18 column, 220 nm UV detection) with <2% impurity thresholds.
Advanced: How do structural modifications (e.g., vinylbenzyl thioether) impact metabolic stability?
Perform microsomal stability assays (human liver microsomes, 1 mg/mL protein) with LC-MS/MS quantification. The vinyl group may undergo cytochrome P450-mediated epoxidation, reducing half-life. Compare with methyl or halogen substituents using kinetic metabolic models (e.g., CLint = Vmax/Km) . Pair with molecular dynamics simulations to predict CYP3A4 binding affinities .
Basic: What solvents and catalysts optimize yield in multistep syntheses?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the thioether position, while acetonitrile improves cyclization kinetics . Lewis acids (e.g., ZnCl₂) catalyze thiazolidinone formation (85% yield), and triethylamine neutralizes HCl byproducts in hydrazonoyl reactions . Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the triazolo ring.
Advanced: How can researchers validate the biological target engagement of this compound?
Use cellular thermal shift assays (CETSA) to confirm target binding. For STAT3 inhibitors, treat MCF-7 cells with the compound (10 µM, 2 h), lyse, and heat to 55°C. Centrifuge and quantify soluble STAT3 via Western blot . Combine with siRNA knockdown to verify phenotype rescue (e.g., reduced tumor growth in xenografts).
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Employ kinome-wide selectivity screening (Eurofins KinaseProfiler™) at 1 µM concentration. For promiscuous inhibitors, introduce steric hindrance (e.g., bulkier substituents at C-4) or switch to covalent binding motifs (e.g., acrylamides). Validate via ATP-competitive assays (Kd < 100 nM) and counter-screen against 468 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
